N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring a 1-methylindole core linked via an acetamide bridge to a 2-phenyl-substituted 1,3-thiazole moiety. The indole ring, a privileged structure in medicinal chemistry, is substituted at the 4-position, while the thiazole ring bears a phenyl group at the 2-position. The methyl group on the indole nitrogen likely enhances metabolic stability, while the phenyl-thiazole moiety may contribute to hydrophobic interactions with biological targets.
Properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H17N3OS/c1-23-11-10-16-17(8-5-9-18(16)23)22-19(24)12-15-13-25-20(21-15)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,24) |
InChI Key |
ZJNQIFWBVAAVMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through an acetamide linkage. This can be achieved by reacting the indole derivative with a thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Indole Substituents :
- The target compound’s 1-methylindol-4-yl group contrasts with 3-position-linked indoles in (e.g., 10j–10m), which bear substituents like 4-chlorobenzoyl or methoxy groups. The 4-position substitution may alter steric interactions with biological targets compared to 3-position analogues .
- Methylation at the indole nitrogen (vs. hydrogen in 10j–10m) likely increases lipophilicity and metabolic stability.
Thiazole Modifications :
- The 2-phenylthiazole in the target compound is structurally analogous to 2-(4-bromophenyl)thiazole in 9c and 2-(trifluoromethyl)benzothiazole in . Bromine or trifluoromethyl groups may enhance electron-withdrawing effects, whereas the phenyl group in the target compound favors π-π stacking interactions.
Acetamide Linker Variations :
- Replacement of the thiazole-thiophenemethyl group ( ) with indole alters electronic properties and hydrogen-bonding capacity.
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s methylindole and phenylthiazole groups suggest higher logP values compared to polar analogues like 10l (N-(4-nitrophenyl)acetamide, m.p. 190–191°C ).
- Melting Points : While direct data for the target compound are unavailable, related indole-thiazole hybrids (e.g., 10j–10m) exhibit m.p. ranges of 153–194°C, correlating with crystallinity influenced by halogen or nitro substituents .
- Biological Activity :
- highlights indole-acetamide derivatives as Bcl-2/Mcl-1 inhibitors, with substituents like chloro or nitro groups enhancing potency . The target compound’s lack of electron-withdrawing groups may reduce affinity but improve selectivity.
- Thiazole-triazole hybrids () show enhanced binding in docking studies due to triazole-mediated hydrogen bonding, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
